Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559919
InChI: InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-11(3-4)6(7,8)9/h2-3H,1H3
SMILES: COC(=O)C1=CN(N=C1)C(F)(F)F
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13559919

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
IUPAC Name methyl 1-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-10-11(3-4)6(7,8)9/h2-3H,1H3
Standard InChI Key UQBFBIRLNIXWQU-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1)C(F)(F)F
Canonical SMILES COC(=O)C1=CN(N=C1)C(F)(F)F

Introduction

Synthesis and Manufacturing Strategies

The synthesis of methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be inferred from methods used for related esters. A common approach involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters bearing fluorinated substituents .

Patent-Based Synthesis (Adapted from WO2017064550A1)

A scalable method described in Patent WO2017064550A1 outlines a three-step process for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids :

  • Condensation: Fluoroacetyl halides react with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione derivatives.

  • Cyclization: The diketone intermediate undergoes ring closure with methylhydrazine, yielding 3-fluorodecyl-1-methyl-4-acetylpyrazole.

  • Oxidation and Esterification: The acetyl group is oxidized to a carboxylic acid under alkaline conditions, followed by esterification with methanol to produce the methyl ester.

For the target compound, substituting trifluoroacetyl chloride in Step 1 and optimizing esterification conditions would yield methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The patent reports yields exceeding 90% for analogous reactions, emphasizing atom economy and minimal waste generation .

Alternative Routes from Academic Literature

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4) serves as a precursor for methyl analogs . Transesterification with methanol in the presence of acid catalysts (e.g., H2_2SO4_4) can replace the ethyl group with methyl, though this method may require careful control to avoid hydrolysis to the carboxylic acid .

Physicochemical Properties

While direct data for the methyl ester is scarce, extrapolations from ethyl and acid analogs suggest:

PropertyValue (Predicted/Experimental)Source
Melting Point121–125 °C
Boiling Point285.6 ± 40.0 °C
Density1.56 ± 0.1 g/cm3^3
pKa2.93 ± 0.36
SolubilityOrganic solvents (e.g., THF, DCM)

The low pKa (~2.93) indicates strong acidity at the pyrazole N-H position, which can be exploited in salt formation or coordination chemistry . The trifluoromethyl group contributes to high thermal stability, with decomposition temperatures exceeding 200°C .

Biological Activity and Applications

Pyrazole derivatives are renowned for their antifungal, herbicidal, and insecticidal properties. Methyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate likely serves as an intermediate in synthesizing bioactive molecules.

Antifungal Agents

N-(Substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, derived from analogous esters, exhibit >50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides like carboxin . The methyl ester’s role in these syntheses involves:

  • Hydrolysis to the carboxylic acid.

  • Amide Coupling with substituted pyridines using coupling agents (e.g., EDCl/HOBt).

The trifluoromethyl group enhances membrane permeability, while the pyridine moiety enables target-specific interactions .

Agrochemical Intermediates

In herbicides, fluorinated pyrazoles disrupt acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Methyl esters are preferred intermediates due to their balance of reactivity and stability during formulation .

Recent Advances and Future Directions

Recent patents highlight innovations in green synthesis. For example, WO2017064550A1 emphasizes solvent recovery and catalytic methods to reduce waste . Future research may explore:

  • Enantioselective Synthesis: Chiral variants for pharmaceutical applications.

  • Polymer-Bound Catalysts: Enhancing recyclability in industrial processes.

  • Computational Modeling: Predicting biological targets via molecular docking.

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